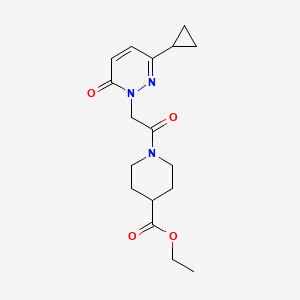
ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
Ethyl imidate hydrochlorides were prepared through reactions involving substituted benzyl cyanides and absolute ethanol, leading to the synthesis of ethoxycarbonylhydrazones. These compounds were further reacted to form substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. Isatin and 5-chloroisatin additions resulted in the formation of Schiff bases, with N-Mannich bases being synthesized via reactions with formaldehyde and piperidine. This process illustrates the compound's role in complex chemical syntheses, revealing its potential in creating a variety of chemical structures through substitution and addition reactions (Bekircan & Bektaş, 2008).
Annulation Reactions and Regioselectivity
Ethyl 2-methyl-2,3-butadienoate underwent a [4 + 2] annulation reaction with N-tosylimines in the presence of an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process exemplifies the compound's utility in facilitating annulation reactions, achieving excellent yields and complete regioselectivity, thereby expanding the scope of synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).
Biological Activities and Antibacterial Properties
3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, a related compound, served as a starting material for synthesizing various derivatives exhibiting antimicrobial activities. This study underscores the potential of compounds within this chemical class for developing new antimicrobial agents, showing significant antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).
properties
IUPAC Name |
ethyl 1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-2-24-17(23)13-7-9-19(10-8-13)16(22)11-20-15(21)6-5-14(18-20)12-3-4-12/h5-6,12-13H,2-4,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMMSQZFTBKHFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2385863.png)

![N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2385866.png)
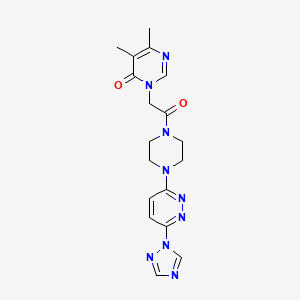
![6-(cinnamylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2385872.png)
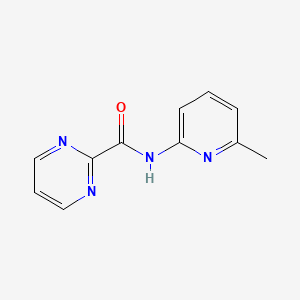
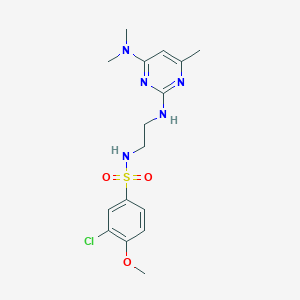
![2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2385877.png)
![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2385878.png)
![3-Methyl-2-oxo-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2385879.png)

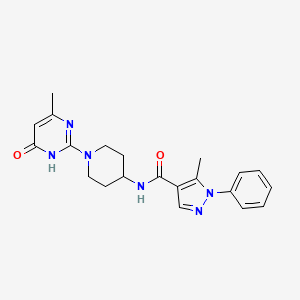
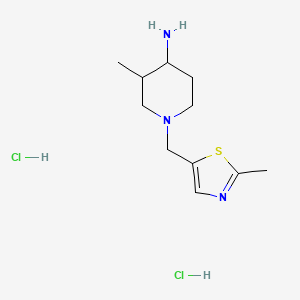
![N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide](/img/structure/B2385885.png)